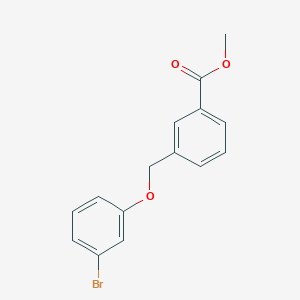
Methyl 3-((3-bromophenoxy)methyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 3-((3-bromophenoxy)methyl)benzoate” is a chemical compound with the CAS Number: 148255-19-0 . It has a molecular weight of 321.17 and its IUPAC name is methyl 3- [ (3-bromophenoxy)methyl]benzoate . It is a white to yellow solid at room temperature .
Molecular Structure Analysis
The InChI code for “Methyl 3-((3-bromophenoxy)methyl)benzoate” is 1S/C15H13BrO3/c1-18-15(17)12-5-2-4-11(8-12)10-19-14-7-3-6-13(16)9-14/h2-9H,10H2,1H3 . This code provides a textual representation of the molecular structure.Physical And Chemical Properties Analysis
“Methyl 3-((3-bromophenoxy)methyl)benzoate” is a white to yellow solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Wissenschaftliche Forschungsanwendungen
Chloromethane as a Methyl Donor
Chloromethane has been found to act as a methyl donor for the biosynthesis of methyl esters of benzoic acid in the primary metabolism of certain fungi. This process does not proceed via methanol or a coenzyme A intermediate, indicating a unique pathway for methylation in biological systems. This finding could have implications for understanding and harnessing fungal biosynthesis pathways for chemical synthesis, including compounds related to Methyl 3-((3-bromophenoxy)methyl)benzoate (Harper et al., 1989).
Antibacterial Bromophenols
Research on marine algae has led to the isolation of bromophenols, compounds related to Methyl 3-((3-bromophenoxy)methyl)benzoate, which exhibit significant antibacterial activity. These findings underscore the potential of bromophenols in developing new antibacterial agents and highlight the chemical diversity and biological relevance of marine natural products (Xu et al., 2003).
Ultrafast Dynamics in Chemical Reactions
The study of ultrafast dynamics in solute-solvent complexation has revealed insights into how bromophenols, akin to Methyl 3-((3-bromophenoxy)methyl)benzoate, interact with solvents at a molecular level. This research provides a deeper understanding of the fundamental processes that govern chemical reactivity and stability in various environments (Zheng et al., 2005).
Hyperbranched Aromatic Polyamides
The thermal polymerization of certain benzoates has been utilized to create hyperbranched aromatic polyamides. These materials have potential applications in various fields, including coatings, adhesives, and as components in electronic devices, showcasing the versatility of benzoate derivatives in material science (Yang et al., 1999).
Synthesis of Chemical Intermediates
Methyl 3-((3-bromophenoxy)methyl)benzoate and related compounds serve as key intermediates in the synthesis of complex organic molecules. These intermediates are crucial for the development of pharmaceuticals, agrochemicals, and other industrial chemicals, highlighting the importance of efficient synthesis and functionalization methods for such compounds (Hong-xiang, 2012).
Safety and Hazards
Eigenschaften
IUPAC Name |
methyl 3-[(3-bromophenoxy)methyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO3/c1-18-15(17)12-5-2-4-11(8-12)10-19-14-7-3-6-13(16)9-14/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAMBLMWCKIDIKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)COC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-((3-bromophenoxy)methyl)benzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide](/img/structure/B2926016.png)
![3-(2,5-dimethoxyphenyl)-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2926017.png)

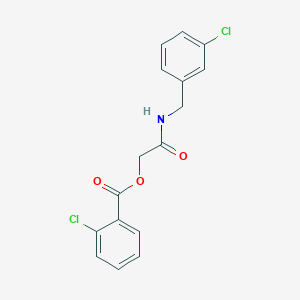

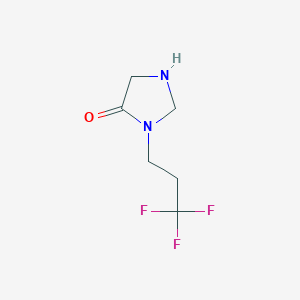
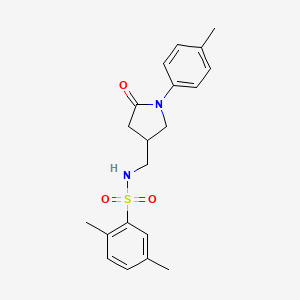
![Ethyl 3-[(5-fluoro-2-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2926024.png)
![Tert-butyl 2-(4-fluorophenyl)-2-[[2-[methyl(prop-2-enoyl)amino]acetyl]amino]acetate](/img/structure/B2926026.png)
![methyl 4-({[5-oxo-1-[4-(trifluoromethoxy)phenyl]-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)benzenecarboxylate](/img/structure/B2926027.png)
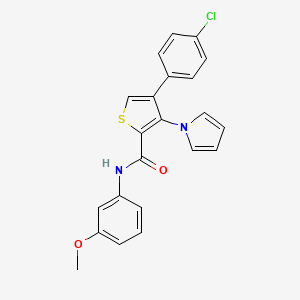
![2-[(4-Methylphenyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate](/img/structure/B2926030.png)
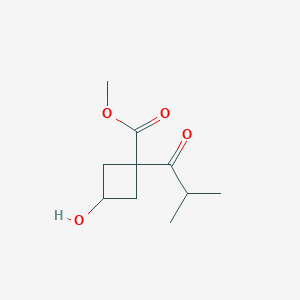
![N-benzyl-2-[6-(3-nitrophenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2926035.png)